
AM 103
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AM103 is a novel, potent, and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). This compound has shown significant potential in treating inflammatory conditions such as asthma and cardiovascular diseases by preventing the synthesis of leukotrienes, which are inflammatory mediators .
准备方法
合成路线和反应条件
AM103 的合成涉及多个步骤,包括关键中间体的形成及其随后的反应。详细的合成路线是专有的,但它通常涉及:
- 通过一系列缩合和环化反应形成核心结构。
- 引入官能团以提高选择性和效力。
- 纯化和结晶以达到高纯度。
工业生产方法
AM103 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程包括:
- 优化反应条件以最大限度地提高产率和纯度。
- 使用工业级试剂和溶剂。
- 实施严格的质量控制措施,以确保一致性和安全性。
化学反应分析
反应类型
AM103 经历了几种类型的化学反应,包括:
氧化: AM103 在特定条件下可以氧化形成各种氧化衍生物。
还原: 还原反应可以改变官能团,可能改变化合物的活性。
取代: 取代反应可以引入不同的官能团,增强或改变其生物活性。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在受控条件下使用各种卤化剂和亲核试剂。
主要产品
从这些反应中形成的主要产物包括具有改变的生物活性的 AM103 的各种衍生物。这些衍生物因其潜在的治疗应用而被研究。
科学研究应用
AM103 具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究 FLAP 的抑制及其对白三烯合成的影响。
生物学: 研究其在调节炎症通路和免疫反应中的作用。
医学: 探索其作为治疗哮喘、心血管疾病和其他炎症性疾病的潜在治疗剂。
工业: 用于开发新的抗炎药物和制剂。
作用机制
AM103 通过选择性抑制 5-脂氧合酶活化蛋白 (FLAP) 发挥其作用。这种抑制阻止了白三烯的合成,白三烯是炎症的关键介质。涉及的分子靶点和通路包括:
FLAP: 直接抑制 FLAP,减少白三烯合成。
白三烯通路: 白三烯通路的下降调节,导致炎症和免疫反应减少。
相似化合物的比较
AM103 由于其高效力选择性而与其他 FLAP 抑制剂相比是独一无二的。类似的化合物包括:
MK-886: 另一种效力较低的 FLAP 抑制剂。
BAY-X-1005: 具有不同药代动力学特性的 FLAP 抑制剂。
DG-031: 研究其对心血管疾病影响的 FLAP 抑制剂。
AM103 因其优异的疗效和良好的药代动力学特征而脱颖而出,使其成为进一步开发和临床应用的有希望的候选药物。
如果您还有其他问题或需要更多详细信息,请随时提问!
生物活性
AM 103 is a novel compound under investigation primarily for its potential therapeutic effects in treating respiratory diseases, particularly asthma. It functions as an inhibitor of the 5-lipoxygenase activating protein (FLAP) , which plays a crucial role in the biosynthesis of leukotrienes, inflammatory mediators implicated in various respiratory conditions. This article explores the biological activity of this compound, highlighting its mechanism of action, clinical findings, and potential implications in medical treatments.
This compound exerts its biological effects by binding to FLAP, thereby inhibiting the production of pro-inflammatory leukotrienes such as LTB4 and LTE4. These leukotrienes are known to contribute to bronchoconstriction and inflammation in asthma and other respiratory disorders. By reducing their synthesis, this compound aims to alleviate symptoms associated with these conditions.
Phase I Trials
A Phase I clinical trial was conducted to assess the safety, tolerability, and pharmacodynamics of this compound in healthy volunteers. Key findings from this trial include:
- Dosing : Participants received doses ranging from 50 mg to 1,000 mg/day .
- Safety Profile : this compound was deemed safe and well-tolerated across all doses tested.
- Pharmacodynamic Effects : The trial demonstrated a dose-dependent reduction in leukotriene levels. Specifically:
- LTB4 levels decreased significantly with increasing doses.
- LTE4 levels also showed a corresponding reduction.
The results indicated that systemic exposure to this compound increased linearly with dose escalation, suggesting predictable pharmacokinetics conducive for once-daily dosing regimens due to its long half-life of up to 10 hours .
Phase II Trials
Following the success of Phase I trials, Phase II trials are currently underway to evaluate the efficacy of this compound in asthma patients. These trials aim to confirm the initial findings regarding leukotriene inhibition and assess improvements in clinical outcomes such as lung function and symptom control.
Data Table: Summary of Clinical Trial Findings
Trial Phase | Participant Group | Dose Range (mg/day) | Key Findings |
---|---|---|---|
Phase I | Healthy Volunteers | 50 - 1,000 | Safe, well-tolerated; significant reduction in LTB4 and LTE4 levels |
Phase II | Asthma Patients | TBD | Ongoing; aims to confirm efficacy and improve clinical outcomes |
Case Studies and Research Insights
Research on this compound has highlighted its potential not only in asthma but also in other inflammatory conditions. For instance:
- A study published in Clinical Trials Arena emphasized that this compound could provide a new therapeutic avenue for patients who do not respond adequately to existing treatments .
- Further investigations into the long-term effects and comparative efficacy against current standard-of-care treatments are necessary to fully establish its role in respiratory therapy.
属性
Key on ui mechanism of action |
The exact mechanism of actions is not known, however, AM103 inhibits the 5-lipoxygenase-activiting protein (FLAP). This prevents the synthesis of LT, which normally triggers inflammation. |
---|---|
CAS 编号 |
1147872-22-7 |
分子式 |
C36H38N3NaO4S |
分子量 |
631.8 g/mol |
IUPAC 名称 |
sodium;3-[3-tert-butylsulfanyl-1-[[4-(6-methoxypyridin-3-yl)phenyl]methyl]-5-(pyridin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate |
InChI |
InChI=1S/C36H39N3O4S.Na/c1-35(2,3)44-33-29-19-28(43-23-27-9-7-8-18-37-27)15-16-30(29)39(31(33)20-36(4,5)34(40)41)22-24-10-12-25(13-11-24)26-14-17-32(42-6)38-21-26;/h7-19,21H,20,22-23H2,1-6H3,(H,40,41);/q;+1/p-1 |
InChI 键 |
NJJMCCVPHCNMPB-UHFFFAOYSA-M |
SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=N3)CC4=CC=C(C=C4)C5=CN=C(C=C5)OC)CC(C)(C)C(=O)O.[Na] |
规范 SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=N3)CC4=CC=C(C=C4)C5=CN=C(C=C5)OC)CC(C)(C)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。